molecular formula C16H14Cl2N2O3S B3519346 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B3519346
M. Wt: 385.3 g/mol
InChI Key: CGGBINIUHJUUOQ-UHFFFAOYSA-N
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Description

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13Cl2NO2S

Preparation Methods

The synthesis of 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored for drug development. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound finds applications in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-22-10-5-3-9(4-6-10)19-16(24)20-15(21)13-11(17)7-8-12(18)14(13)23-2/h3-8H,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGBINIUHJUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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